
2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide is a chiral compound with significant potential in various fields of scientific research This compound features a pyridine ring, which is known for its biological activity and versatility in chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable bromoketone under mild, metal-free conditions. This reaction typically uses iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage, resulting in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of catalytic methods, such as Cu-catalyzed dehydrogenative reactions, can further improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring plays a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in their side chains.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and exhibit similar biological activities
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-5-4-6-14-7-10/h4-7,9,11H,8,13H2,1-3H3 |
Clave InChI |
NKUXETZYAQSAGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C)CC1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
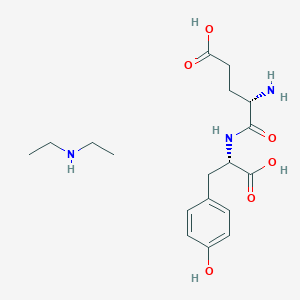
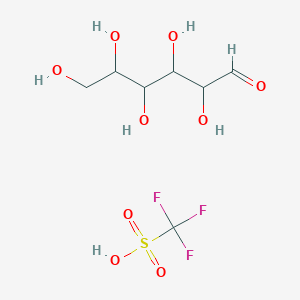

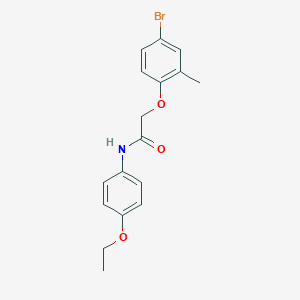
![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
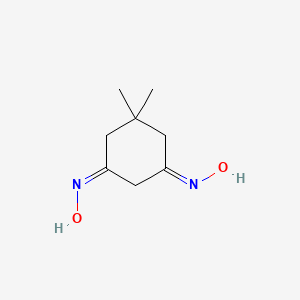
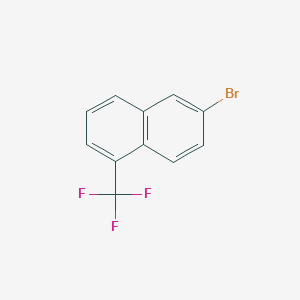
![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
